2-Methylhexadecane

Vue d'ensemble

Description

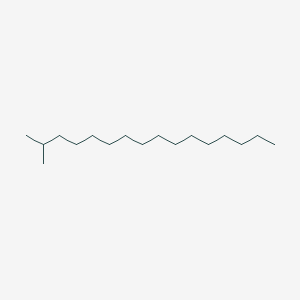

2-Methylhexadecane is an organic compound with the molecular formula C₁₇H₃₆. It is a branched alkane, specifically a methyl-substituted hexadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its relatively high molecular weight and its presence in various natural and synthetic contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylhexadecane can be synthesized through several methods. One common synthetic route involves the reaction of bromotetradecylmagnesium with acetone. This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of specific precursors or the use of advanced organic synthesis techniques. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylhexadecane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: Although less common, reduction reactions can occur, often involving the addition of hydrogen to the compound.

Substitution: This type of reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, peroxides, and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Halogens such as chlorine or bromine, often in the presence of light or heat.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated alkanes.

Applications De Recherche Scientifique

Industrial Applications

1.1. Fuel and Lubricants

2-Methylhexadecane is primarily utilized as a component in fuels and lubricants. Its high thermal stability and low volatility make it suitable for formulations that require extended operational life under high-temperature conditions. The compound's structure allows it to provide excellent lubrication properties, reducing wear and tear in mechanical systems.

1.2. Chemical Synthesis

The compound serves as a precursor in the synthesis of various chemicals, including surfactants and detergents. Its long carbon chain contributes to the hydrophobic character necessary for these applications, enhancing the efficacy of cleaning agents.

Environmental Applications

2.1. Biomarkers in Oil Pollution Studies

Research has identified this compound as a significant biomarker for oil pollution in marine environments. Studies show that its presence can indicate specific sources of oil spills, aiding in environmental monitoring and remediation efforts . This application is crucial for understanding the impact of hydrocarbons on ecosystems.

2.2. Volatile Organic Compounds (VOCs) Emission Studies

Recent studies have explored the emission of VOCs from human skin under psychological stress, identifying this compound among other alkanes as a compound released during such conditions . This research can contribute to understanding stress-related health issues and developing interventions.

Biological Research

3.1. Skin Protection Studies

In dermatological research, this compound has been investigated for its potential protective effects against UV-induced skin damage. Topical applications have shown promise in ameliorating skin damage caused by ultraviolet radiation, suggesting its potential use in cosmetic formulations aimed at skin protection .

3.2. Natural Sources and Biological Activity

The compound has been detected in various natural sources, such as plants like Capsicum annuum and Arctostaphylos uva-ursi . Its biological activity is being studied to determine potential health benefits or therapeutic applications.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methylhexadecane primarily involves its interactions at the molecular level during chemical reactions. For example, during oxidation, the compound undergoes a series of steps involving the formation of alkylperoxy radicals, which then propagate the reaction chain. The molecular targets and pathways involved in these reactions include the initial formation of radicals and subsequent reactions with oxygen or other reagents .

Comparaison Avec Des Composés Similaires

Hexadecane: A straight-chain alkane with the formula C₁₆H₃₄.

2-Methylpentadecane: Another branched alkane, similar in structure but with one fewer carbon atom.

2-Methylheptadecane: A branched alkane with one additional carbon atom compared to 2-Methylhexadecane.

Uniqueness: this compound is unique due to its specific branching, which affects its physical properties such as boiling point and solubility. The presence of the methyl group at the second carbon position also influences its reactivity and the types of reactions it undergoes compared to its straight-chain and differently branched counterparts .

Activité Biologique

2-Methylhexadecane, a saturated hydrocarbon with the chemical formula , is a branched-chain alkane that has garnered attention for its potential biological activities. Understanding its effects on biological systems is crucial for its application in various fields, including pharmacology and toxicology.

- Molecular Weight : 240.4677 g/mol

- CAS Registry Number : 1560-92-5

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been identified as one of the volatile organic compounds (VOCs) emitted from certain plant species, which exhibit significant antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to its hydrophobic nature, allowing it to disrupt microbial membranes .

Antioxidant Properties

This compound has also shown promising results in antioxidant assays. In vitro studies employing methods such as DPPH and ABTS have demonstrated its ability to scavenge free radicals, indicating potential protective effects against oxidative stress . The antioxidant capacity is essential for mitigating cellular damage and could play a role in preventing chronic diseases.

Cytotoxic Effects

The cytotoxic potential of this compound was evaluated in various cancer cell lines. Research indicates that while it does exhibit some level of cytotoxicity, the specific mechanisms and pathways involved remain under investigation. Further studies are required to elucidate its effects on different cancer types and the implications for therapeutic applications .

Study on Skin Emissions

A clinical study examined the VOCs emitted by human skin under psychological stress, revealing that this compound was one of the compounds significantly over-expressed during stress conditions. This suggests a potential role in stress-related biological responses, although further research is needed to understand its implications fully .

Antinociceptive Activity

In animal models, the compound's effects on pain perception were assessed through formalin tests. Results indicated that topical application of formulations containing this compound could reduce nociceptive responses, suggesting possible applications in pain management therapies .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-methylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWOHKUXFTKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166025 | |

| Record name | 2-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 2-Methylhexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-92-5 | |

| Record name | 2-Methylhexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UAR331X65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.